molecular formula C22H27N2O12P B1143395 (4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;phosphoric acid CAS No. 1336-20-5

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;phosphoric acid

Cat. No.: B1143395
CAS No.: 1336-20-5
M. Wt: 542.43
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;phosphoric acid is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its multiple hydroxyl groups, a dimethylamino group, and a carboxamide group, making it a versatile candidate for various chemical reactions and applications.

Mechanism of Action

Target of Action

Tetracycline phosphate complex, like other tetracyclines, primarily targets the bacterial 30S ribosomal subunit . This subunit plays a crucial role in protein synthesis, a vital process for bacterial growth and survival .

Mode of Action

Tetracycline phosphate complex exerts its action by binding reversibly to the bacterial 30S ribosomal subunit . This binding blocks the attachment of charged aminoacyl tRNA to the mRNA-ribosome complex during protein synthesis . As a result, the antibiotic interferes with the addition of new amino acids to the growing peptide chain, effectively halting protein synthesis . It also binds to some extent to the bacterial 50S ribosomal subunit .

Biochemical Pathways

The primary biochemical pathway affected by tetracycline phosphate complex is the protein synthesis pathway in bacteria . By inhibiting this pathway, the antibiotic prevents bacteria from producing essential proteins, leading to a bacteriostatic effect (inhibition of bacterial growth) .

Pharmacokinetics

Tetracyclines, in general, are known for their poor absorption after food intake . They passively diffuse through porin channels in the bacterial cell membrane . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of tetracycline phosphate complex.

Result of Action

The primary result of the action of tetracycline phosphate complex is the inhibition of bacterial growth . By preventing protein synthesis, the antibiotic stops bacteria from growing and reproducing. This bacteriostatic effect helps the immune system to eliminate the bacterial infection .

Action Environment

The action of tetracycline phosphate complex can be influenced by various environmental factors. For instance, the presence of divalent cations such as calcium and magnesium in the environment can reduce the antibiotic’s effectiveness . Moreover, the widespread use of tetracyclines in human and veterinary medicine has led to the emergence of tetracycline-resistant bacteria, posing a challenge to the antibiotic’s efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;phosphoric acid involves multiple steps, including the introduction of hydroxyl groups, the formation of the carboxamide group, and the attachment of the dimethylamino group. The reaction conditions typically require controlled temperatures, specific catalysts, and precise pH levels to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to interact with various biological molecules, providing insights into biochemical processes.

Medicine

In medicine, this compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It can be used in drug development to create new treatments for various diseases.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it suitable for various manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetracene derivatives with different functional groups. These compounds share a similar core structure but differ in their specific functional groups, leading to variations in their chemical and biological properties.

Uniqueness

The uniqueness of (4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;phosphoric acid lies in its specific combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O8.H3O4P/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;1-5(2,3)4/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);(H3,1,2,3,4)/t9-,10-,15-,21+,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXCSXYIPNHJHP-FMZCEJRJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N2O12P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1336-20-5
Record name Metaphosphoric acid, sodium salt, compd. with [4S-(4α,4aα,5aα,6β,12aα)]-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.224
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
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Q & A

Q1: What is the primary mechanism of action of tetracycline phosphate complex?

A1: Tetracycline phosphate complex, like other tetracyclines, exerts its antibacterial effect by inhibiting bacterial protein synthesis. [, , ] It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. [, , ] This effectively halts the addition of amino acids to the growing polypeptide chain, inhibiting protein synthesis and leading to bacterial growth inhibition or death. [, , ]

Q2: Does tetracycline phosphate complex exhibit activity against a broad range of bacterial species?

A2: Yes, tetracycline phosphate complex displays activity against a broad spectrum of gram-positive and gram-negative bacteria. [, , , , ] This broad-spectrum activity makes it a valuable therapeutic option for various bacterial infections, including those of the respiratory tract, urinary tract, and skin. [, , , , ]

Q3: Has the biological half-life of tetracycline phosphate complex been studied?

A5: Yes, research indicates that the apparent biological half-life of tetracycline can be influenced by repetitive dosing. One study observed an increase in the half-life from 6.3 hours to 10 hours during four days of repetitive dosing (every 12 hours). [] This finding highlights the importance of considering dosing regimens and potential accumulation when administering tetracycline phosphate complex.

Q4: What types of infections have been investigated in clinical trials involving tetracycline phosphate complex?

A4: Clinical trials have explored the use of tetracycline phosphate complex in treating a range of infections, including:

  • Nongonococcal urethritis: Studies have investigated its efficacy in treating this common sexually transmitted infection, often comparing it to other tetracycline formulations or antibiotics like oxytetracycline. [, ]
  • Streptococcal infections: Research has examined its use in treating these infections in children, comparing its effectiveness to other antibiotics like penicillin and demethylchlortetracycline. []
  • Gonorrhea: Tetracycline phosphate complex has been studied as a treatment option for gonorrhea in males, particularly in cases where penicillin resistance is a concern. [, , ]
  • Urinary tract infections: Clinical experience with tetracycline phosphate complex in treating urinary tract infections has been documented, sometimes in combination with other antimicrobial agents. [, , , ]
  • Soft tissue infections and pneumonia: Some studies have explored its use in treating these conditions, often in combination with other drugs like nystatin. [, ]

Q5: What is known about the safety profile of tetracycline phosphate complex?

A7: While generally considered safe and effective when used appropriately, tetracycline phosphate complex, like other tetracyclines, can cause side effects. [, , ] These can include gastrointestinal disturbances, photosensitivity reactions, and, in rare cases, more serious adverse events like liver toxicity. [, , ]

Q6: Are there any specific concerns regarding the use of tetracycline phosphate complex in certain populations?

A8: Tetracyclines are known to have the potential to cause tooth discoloration and affect bone development in children. [, ] Consequently, their use in children under eight years old is generally avoided. [, ] Pregnant women should also avoid tetracyclines for similar reasons. [, ]

Q7: What strategies have been investigated to improve the formulation and stability of tetracycline phosphate complex?

A7: Researchers have explored combining tetracycline phosphate complex with other agents to potentially enhance its therapeutic properties:

  • Amphotericin B: This antifungal agent has been combined with tetracycline phosphate complex to address concerns about potential fungal overgrowth during broad-spectrum antibiotic treatment. [, , ]
  • Sulphamethizole and Phenazopyridine: This combination, marketed as Uropol®, aims to provide both antibacterial and analgesic effects for urinary tract infections. []

Q8: What analytical techniques have been employed to study tetracycline phosphate complex?

A8: Various analytical methods have been used to characterize, quantify, and monitor tetracycline phosphate complex, including:

  • Spectrophotometry: This technique can be used to determine tetracycline concentrations in biological samples. []
  • Microbiological assays: These assays assess the antibacterial activity of tetracycline phosphate complex against specific bacterial strains. [, , , , ]
  • Capillary electrophoresis with laser-induced luminescence detection: This highly sensitive method has been utilized to quantify phosphate, a key component of the tetracycline phosphate complex. []

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